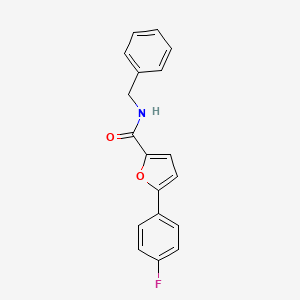

N-benzyl-5-(4-fluorophenyl)-2-furamide

Description

Contextualization within Furan-Containing Heterocycles in Drug Discovery

The investigation of N-benzyl-5-(4-fluorophenyl)-2-furamide is rooted in the established success of its constituent chemical features in the development of therapeutic agents.

The furan (B31954) ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its prevalence in a wide array of biologically active compounds and its ability to interact with diverse biological targets. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with enzymes and receptors. ijabbr.com Its aromaticity confers stability, while its structure allows for easy functionalization at multiple positions, enabling chemists to create large libraries of derivatives for screening. nih.govijabbr.com Furan derivatives have demonstrated a broad spectrum of pharmacological effects, underscoring the versatility of this heterocyclic system in drug design. ijabbr.comutripoli.edu.ly

Table 1: Documented Biological Activities of Furan Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Includes antibacterial, antifungal, and antiviral properties. | ijabbr.comijabbr.comutripoli.edu.ly |

| Anti-inflammatory | Activity against inflammation pathways. | ijabbr.comijabbr.comutripoli.edu.ly |

| Anticancer | Efficacy against various cancer cell lines. | ijabbr.comijabbr.comutripoli.edu.ly |

| Analgesic | Pain-relieving properties. | ijabbr.comutripoli.edu.ly |

| CNS Activity | Includes antidepressant, anxiolytic, and anticonvulsant effects. | ijabbr.comutripoli.edu.ly |

Table 2: Key Effects of Fluorine Substitution in Drug Design

| Property Influenced | Effect of Fluorination | References |

|---|---|---|

| Metabolic Stability | Increases resistance to metabolic oxidation, prolonging drug action. | tandfonline.commdpi.com |

| Binding Affinity | Can enhance ligand-protein binding through favorable interactions. | tandfonline.combenthamscience.com |

| Lipophilicity | Modulates the molecule's oil/water partition coefficient, affecting permeability. | benthamscience.commdpi.com |

| pKa | Alters the acidity/basicity of nearby functional groups via inductive effects. | mdpi.comacs.org |

Rationale for Investigating this compound

While direct preclinical data for this compound is not extensively published, the rationale for its investigation is firmly grounded in the known activities of its structural components and related molecules.

The specific compound this compound is representative of molecular architectures that frequently emerge from preclinical screening efforts. Research programs often synthesize and evaluate libraries of compounds built around promising scaffolds. For instance, studies on 5-aryl-furan-2-carboxamide derivatives have identified potent antagonists for the urotensin-II receptor, a target relevant to cardiovascular disease. nih.gov In one such study, a 3,4-difluorophenyl analog was found to be a highly potent antagonist. nih.gov Similarly, other research has focused on 2,5-disubstituted furan derivatives containing benzimidazole (B57391) nuclei, which have shown potential antitumor activity. nih.gov The design of this compound is a logical extension of these findings, combining the 5-aryl-furan core with other pharmacologically relevant groups.

The theoretical impetus for investigating this compound is compelling. The structure combines three key pharmacophores:

5-(4-fluorophenyl)-2-furamide core : This central unit is a known privileged structure. The 5-aryl substitution on the furan ring is a common feature in bioactive molecules. nih.gov The fluorine atom on the phenyl ring is expected to enhance metabolic stability and potentially increase target affinity. tandfonline.combenthamscience.com

N-benzyl group : The addition of an N-benzyl group to pharmacologically active scaffolds is known to have dramatic effects on binding affinity and receptor selectivity. nih.govresearchgate.net This substituent can provide additional hydrophobic and van der Waals interactions within a receptor's binding pocket, potentially increasing potency. nih.gov

Amide Linker : The carboxamide group acts as a robust and stereochemically defined linker between the furan ring and the benzyl (B1604629) group, ensuring a stable connection while providing crucial hydrogen bonding capabilities. nih.gov

The combination of these elements in a single molecule creates a candidate with a high probability of interacting with biological targets. The systematic exploration of structure-activity relationships (SAR) in related series, such as 5-aryl-furan-2-carboxamides and N-benzyl phenethylamines, provides a strong theoretical foundation for the synthesis and pharmacological evaluation of this compound as a potential therapeutic agent. nih.govnih.gov

Unaddressed Research Gaps for the Specific Compound

Despite the theoretical interest in this compound, a comprehensive analysis of scientific databases and chemical literature indicates a significant lack of dedicated research on this compound. The primary and most critical research gap is the absence of any published studies detailing its synthesis, characterization, and biological evaluation.

The following points delineate the specific unaddressed research areas:

Synthesis and Characterization: There are no specific, peer-reviewed methods published for the synthesis of this compound. Consequently, there is no publicly available data on its physical and chemical properties, such as melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).

Biological Activity Screening: The compound has not been systematically screened for any potential therapeutic activities. Its potential as an antibacterial, antifungal, antiviral, or anticancer agent remains completely unexplored. nih.gov

Mechanism of Action: Without any identified biological activity, there has been no investigation into the potential molecular targets or mechanisms of action for this compound.

Structure-Activity Relationship (SAR) Studies: this compound has not been included as an analogue in broader SAR studies of related furamides or N-benzyl compounds. Its synthesis and testing would be a logical step in exploring the chemical space around this scaffold.

Pharmacokinetic Profile: No studies have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for assessing its drug-likeness.

In essence, this compound represents a molecule of theoretical interest that is, for all practical purposes, a blank slate in the context of medicinal chemistry research. The complete absence of data highlights a clear opportunity for future investigation to synthesize this compound, characterize it, and evaluate its potential as a novel therapeutic agent.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(4-fluorophenyl)-2-furoic acid |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-(4-fluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2/c19-15-8-6-14(7-9-15)16-10-11-17(22-16)18(21)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZRYBHEIIWPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2-Furamide (B1196590) Derivatives

The synthesis of the broader class of 2-furamide derivatives, to which N-benzyl-5-(4-fluorophenyl)-2-furamide belongs, is typically achieved through several reliable and well-documented pathways. These methods focus on the efficient construction of the core 5-aryl-2-furamide scaffold.

Acylation of Amines with Furan-2-carboxylic Acid Derivatives

A primary and straightforward method for synthesizing 2-furamides is the acylation of an amine with a furan-2-carboxylic acid or its activated derivative. This reaction forms the crucial amide linkage. The direct condensation of a carboxylic acid with an amine generally requires high temperatures (often exceeding 160-180°C) to drive off water, which can be unsuitable for sensitive substrates. youtube.com To circumvent these harsh conditions, various coupling reagents are employed to activate the carboxylic acid, facilitating the reaction under milder conditions.

Common strategies include:

Activation of the Carboxylic Acid: The furan-2-carboxylic acid moiety is often converted into a more reactive intermediate, such as an acyl chloride or an active ester. For instance, 5-aryl-2-furoic acids can be transformed into the corresponding acyl chlorides, which then readily react with an amine like benzylamine (B48309) to yield the desired N-benzyl-2-furamide. researchgate.net

Use of Coupling Reagents: A wide array of coupling reagents can mediate the amide bond formation directly from the carboxylic acid and amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and HATU are frequently used in organic synthesis for this purpose. nih.govrsc.orgnih.gov For example, the synthesis of N-arylbenzamides has been achieved in high yields using EDC·HCl as the coupling agent. rsc.org

Transamidation: In some cases, an existing amide can be converted into a different amide through a transamidation process. This can be achieved by first activating the initial amide, for example with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by reaction with a new amine. nih.gov

A one-pot method has been described for the synthesis of N-aryl-5-aryl-2-furoyl amides directly from 5-aryl-2-furoic acids and arylamines using phenylsulfonyl chloride as a reagent under phase transfer catalysis conditions, achieving excellent yields. researchgate.net

Utilization of Diazonium Salts in Arylfuran Synthesis

The introduction of the 4-fluorophenyl group at the 5-position of the furan (B31954) ring is a key step in the synthesis of the target molecule's backbone. The Meerwein arylation is a powerful reaction for this purpose, utilizing an aryl diazonium salt to form a new carbon-carbon bond. wikipedia.orgnumberanalytics.com

This radical reaction involves the addition of an aryl diazonium salt (e.g., 4-fluorobenzenediazonium (B14715802) chloride) to an electron-poor alkene or another suitable substrate. wikipedia.org In the context of furan derivatives, furan-2-carboxylic acid or furfural (B47365) can be arylated with arenediazonium salts in the presence of a copper catalyst. researchgate.net The reaction proceeds via an aryl radical, generated from the diazonium salt, which then attacks the furan ring, typically at the 5-position due to electronic and steric factors. researchgate.netnumberanalytics.com The yields of the resulting 5-arylfuran products are influenced by the choice of solvent, catalyst, and the counter-ion of the diazonium salt. researchgate.net

Precursor Synthesis and Intermediate Transformations

The synthesis of this precursor can be achieved via the Meerwein arylation as described above, starting from furan-2-carboxylic acid and a 4-fluorobenzenediazonium salt. researchgate.net

Synthetic Route to Precursor 5-(4-fluorophenyl)furan-2-carboxylic acid:

Diazotization: 4-fluoroaniline (B128567) is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to generate the corresponding 4-fluorobenzenediazonium salt.

Meerwein Arylation: The freshly prepared diazonium salt is then reacted with furan-2-carboxylic acid in the presence of a copper(I) or copper(II) salt catalyst. This couples the 4-fluorophenyl group to the 5-position of the furan ring. researchgate.net

Once the precursor 5-(4-fluorophenyl)furan-2-carboxylic acid is obtained, it must be activated for the final amidation step. A common transformation is the conversion of the carboxylic acid to its acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-(4-fluorophenyl)furan-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by benzylamine to form the final product. researchgate.net

Advanced Synthetic Strategies for this compound

While established pathways provide a solid foundation, advanced strategies focus on improving the efficiency, selectivity, and environmental impact of the synthesis.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves systematically adjusting parameters for both the Meerwein arylation and the final amidation step to maximize the yield and purity of the product.

For the amidation step , several factors can be fine-tuned:

Coupling Reagent: Screening different coupling reagents (e.g., EDC·HCl, HATU, TBTU) can identify the most efficient one for the specific substrates. rsc.org

Solvent: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are common choices. scielo.brresearchgate.net

Base: In reactions using hydrochloride salts of coupling agents or amines, a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the acid formed. nih.gov

Temperature and Time: Amidation reactions can often be run at room temperature, but gentle heating may be required to drive the reaction to completion. nih.gov Reaction times are typically monitored by techniques like TLC or LC-MS to determine the point of maximum conversion. scielo.br

The table below illustrates a hypothetical optimization study for the amidation reaction based on common practices in the literature.

| Entry | Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | EDC·HCl | DCM | TEA | 25 | 75 |

| 2 | HATU | DMF | DIPEA | 25 | 92 |

| 3 | PPh₃/I₂ | CH₂Cl₂ | TEA | 25 | 95 |

| 4 | TBTU | MeCN | DIPEA | 40 | 88 |

| This table is illustrative and based on general optimization principles. rsc.orgrsc.org |

For the Meerwein arylation step , optimization can involve changing the copper catalyst (e.g., CuCl, CuBr, Cu₂O), the solvent system (e.g., acetone, water, acetonitrile), and the reaction temperature to improve the yield of 5-(4-fluorophenyl)furan-2-carboxylic acid. researchgate.netscielo.br

Stereoselective and Regioselective Synthesis Approaches

For the compound this compound, which is achiral, stereoselectivity is not a consideration in its synthesis. However, regioselectivity is of paramount importance at two key stages of the synthesis.

Arylation of the Furan Ring: During the Meerwein reaction, the incoming 4-fluorophenyl group must add selectively to the C5 position of the furan-2-carboxylic acid. The directing effect of the carboxyl group and the inherent reactivity of the furan ring favor arylation at the C5 position over other positions (C3 or C4), ensuring the formation of the correct constitutional isomer. researchgate.net

Carboxylation/Amidation Control: When starting from a precursor like furan, methods must distinguish between the C2 and C5 positions. For example, the direct carboxylation of furan-2-carboxylic acid using organolithium reagents followed by quenching with carbon dioxide can lead to the formation of furan-2,5-dicarboxylic acid. arkat-usa.orgresearchgate.net In such a case, a subsequent regioselective mono-amidation would be necessary to install the benzylamide group at only one of the two carboxylic acid sites, a process that can be achieved by carefully controlling stoichiometry and reaction conditions. researchgate.net The more direct route starting with furan-2-carboxylic acid and arylating at the 5-position avoids this complication, as there is only one carboxylic acid group to be converted to an amide.

Large-Scale Synthesis Considerations

The industrial-scale production of this compound is primarily governed by the principles of process efficiency, cost-effectiveness, and safety. The synthesis is a multi-step process, with each stage presenting unique challenges and optimization opportunities. The most common synthetic route involves the amide coupling of 5-(4-fluorophenyl)-2-furoic acid and benzylamine.

Precursor Synthesis and Availability: The accessibility and cost of the starting materials are paramount. The synthesis of the key intermediate, 5-(4-fluorophenyl)-2-furoic acid, is a critical step. While various methods exist for creating 5-arylfuran structures, industrial synthesis often relies on established and scalable reactions. One such method is the Meerwein arylation of furan derivatives with a diazonium salt prepared from 4-fluoroaniline. Another precursor, 2-furoic acid, can be derived from biomass, particularly through the oxidation of furfural. researchgate.netconicet.gov.ar The choice of route depends on the availability of raw materials and the economic feasibility of the conversion process.

Amide Coupling Reaction: The core transformation is the formation of the amide bond. For large-scale manufacturing, direct coupling of the carboxylic acid and amine is inefficient. fishersci.co.uk A more viable strategy involves the activation of the carboxylic acid. A cost-effective and widely used industrial method is the conversion of 5-(4-fluorophenyl)-2-furoic acid to its corresponding acyl chloride. fishersci.co.uksci-hub.se

This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). sci-hub.se Thionyl chloride is particularly favored due to its low cost. sci-hub.se The reaction generates gaseous byproducts (SO₂ and HCl), which must be managed through appropriate scrubbing systems. The resulting acyl chloride is a highly reactive intermediate that is typically not isolated but telescoped directly into the next step. fishersci.co.uksci-hub.se

The subsequent amidation with benzylamine is usually performed under anhydrous conditions in a suitable aprotic solvent, such as toluene (B28343) or tetrahydrofuran, in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. fishersci.co.uksci-hub.se Alternatively, a Schotten-Baumann reaction can be employed, where the reaction is carried out in a biphasic system with an aqueous base like sodium hydroxide (B78521) or potassium carbonate. sci-hub.se

Work-up and Purification: Post-reaction, the mixture undergoes a work-up procedure involving quenching, extraction, and washing to remove unreacted reagents and byproducts. For large-scale purification, chromatography is generally avoided due to cost and solvent consumption. The preferred method is recrystallization. researchgate.net The selection of an appropriate solvent system is crucial for obtaining high purity and yield. Solvents like ethanol, acetonitrile, or mixtures containing ethyl acetate (B1210297) could be explored to effectively crystallize the final this compound product. researchgate.netbiotage.com The process may involve heating to dissolve the crude product, followed by controlled cooling to induce crystallization, filtration, and drying. google.com

Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound. These academic methods provide a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise connectivity of atoms. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals.

¹H NMR: The proton spectrum would exhibit several distinct regions. The aromatic protons on the benzyl (B1604629) and 4-fluorophenyl rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the fluorophenyl ring would show coupling to the fluorine atom. The two protons on the furan ring are expected to appear as doublets, a characteristic feature of 2,5-disubstituted furans. rsc.org The benzylic methylene (B1212753) (CH₂) protons would likely appear as a doublet around δ 4.6 ppm, coupled to the adjacent amide N-H proton. mdpi.com The amide proton (N-H) itself would present as a triplet, integrating to one proton. mdpi.com

¹³C NMR: The carbon spectrum offers complementary information. researchgate.net Key signals include the carbonyl carbon (C=O) of the amide group, typically found around δ 158 ppm. mdpi.com The carbon atoms of the aromatic rings and the furan ring would resonate in the δ 110-155 ppm range. rsc.orgmdpi.com The carbon atom bonded to fluorine would show a large one-bond coupling constant (¹JCF). The benzylic methylene carbon (CH₂) signal is expected around δ 43 ppm. mdpi.com

Interactive Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Amide Carbonyl | - | ~158 | |

| Furan Ring | ~6.8-7.4 (2H, d) | ~110-153 | Two distinct signals for C2/C5 and C3/C4 positions. |

| 4-Fluorophenyl Ring | ~7.1-7.8 (4H, m) | ~115-165 | Complex splitting due to H-H and H-F coupling. C-F shows large coupling constant. |

| Benzyl Ring | ~7.3-7.4 (5H, m) | ~127-138 | Standard aromatic pattern. |

| Benzyl Methylene | ~4.6 (2H, d) | ~43 | Doublet due to coupling with N-H proton. |

| Amide Proton | ~6.7 (1H, t) | - | Triplet due to coupling with CH₂ protons. Position can be solvent dependent. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. wpmucdn.comlibretexts.org The spectrum of this compound, as a secondary amide, would be characterized by several key absorption bands:

N-H Stretch: A sharp to medium intensity peak around 3300 cm⁻¹, characteristic of the N-H bond in a secondary amide. spcmc.ac.in

Amide I Band (C=O Stretch): A strong, prominent absorption band between 1650 and 1690 cm⁻¹. The exact position is sensitive to hydrogen bonding. spcmc.ac.inacs.org

Amide II Band (N-H Bend): A medium to strong band typically found near 1540-1560 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations. spcmc.ac.inrsc.org

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass. libretexts.org A common and diagnostic fragmentation pathway for amides is the cleavage of the amide (N-CO) bond. nih.govunl.ptrsc.org This would lead to the formation of two principal fragment ions: the 5-(4-fluorophenyl)furoyl cation and the benzylaminyl cation or related fragments like the tropylium (B1234903) ion (m/z 91), which is a very common fragment for benzyl-containing compounds. nih.gov

Biological Activity and Mechanistic Investigations

Exploration of Molecular Targets and Pathways

Comprehensive searches of scientific literature and chemical databases have been conducted to elucidate the molecular interactions of N-benzyl-5-(4-fluorophenyl)-2-furamide. The following sections detail the findings related to its potential modulation of specific receptors and enzymes.

Identification of Receptor Ligand Interactions

The interaction of this compound with key receptor families, including G-protein coupled receptors and nuclear receptors, has been a subject of investigation.

Despite the structural similarities of this compound to known ligands for G-protein coupled receptors, a detailed search of available scientific literature did not yield specific data on its modulatory activity at the 5-HT2A, 5-HT2C, or mGlu4 receptors. While N-benzyl phenethylamine (B48288) derivatives have been shown to be potent agonists at 5-HT2A receptors, with the N-benzyl moiety playing a crucial role in their affinity and potency, no such specific findings have been published for this compound.

Table 1: GPCR Modulation by this compound

| Receptor | Activity | IC₅₀/EC₅₀ (nM) | Source |

| 5-HT2A | No Data Available | N/A | |

| 5-HT2C | No Data Available | N/A | |

| mGlu4 | No Data Available | N/A |

There is currently no published research or data available that describes the binding affinity or functional modulation of Retinoid X Receptors (RXR) or other nuclear receptors by this compound.

Table 2: Nuclear Receptor Binding of this compound

| Receptor | Binding Affinity (Kᵢ/Kₑ) | Functional Assay Results | Source |

| Retinoid X | No Data Available | No Data Available |

Enzyme Inhibition Profiles

The potential for this compound to act as an inhibitor of various enzymes has been considered.

A thorough review of scientific literature found no evidence of this compound being evaluated as an inhibitor of the kinases GSK-3 (Glycogen Synthase Kinase-3) or Cdc7 (Cell Division Cycle 7).

Table 3: Kinase Inhibition by this compound

| Kinase Target | Inhibition (%) | IC₅₀ (µM) | Source |

| GSK-3 | No Data Available | N/A | |

| Cdc7 | No Data Available | N/A |

Investigations into the inhibitory activity of this compound against a range of other enzymes have been conducted.

Aldose Reductase: There are no specific studies detailing the inhibitory effect of this compound on aldose reductase.

Farnesyltransferase: While N-arylalkyl pseudopeptides are known inhibitors of farnesyltransferase, no data specifically implicates this compound in this activity.

HCV NS5B Polymerase: The hepatitis C virus (HCV) NS5B polymerase is a target for antiviral drugs. However, there is no published literature to suggest that this compound acts as an inhibitor.

Protein Tyrosine Phosphatase: Protein tyrosine phosphatases are a family of enzymes involved in cellular signaling. There is no specific data on the modulation of any protein tyrosine phosphatase by this compound.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes. No studies have reported this compound as a DPP-4 inhibitor.

Lactate Dehydrogenase A (LDHA): LDHA is an enzyme involved in anaerobic glycolysis and is a target in cancer research. There is no evidence to suggest that this compound inhibits LDHA.

PARP-1: Poly (ADP-ribose) polymerase-1 is an enzyme involved in DNA repair. No inhibitory activity by this compound on PARP-1 has been reported.

Table 4: Other Enzyme Modulation by this compound

| Enzyme Target | Modulatory Effect | IC₅₀ (µM) | Source |

| Aldose Reductase | No Data Available | N/A | |

| Farnesyltransferase | No Data Available | N/A | |

| HCV NS5B Polymerase | No Data Available | N/A | |

| Protein Tyrosine Phosphatase | No Data Available | N/A | |

| Dipeptidyl Peptidase-4 | No Data Available | N/A | |

| Lactate Dehydrogenase A | No Data Available | N/A | |

| PARP-1 | No Data Available | N/A |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity and mechanistic investigations of the chemical compound This compound .

Extensive searches for data pertaining to this exact molecule, including its ligand-target binding kinetics, in vitro anti-proliferative and cytotoxic effects, or its antimicrobial action mechanisms, did not yield any specific research findings. The scientific literature that discusses related structures, such as other furan (B31954) derivatives, benzofuran (B130515) compounds, or molecules containing N-benzyl or fluorophenyl groups, does not provide data that can be attributed directly to this compound. researchgate.netnih.govnih.govmdpi.comresearchgate.net

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the foundational research data for this specific compound appears to be unavailable in the public domain.

Cellular and Subcellular Mechanistic Studies (excluding clinical)

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular)

Membrane Integrity Disruption

While direct studies on this compound's effect on microbial membranes are not available, research on related structures offers insights. For instance, certain 5-aryl-4-quinolone derivatives have been identified as potent agents that disrupt the membrane of Gram-positive bacteria. nih.gov This class of compounds is noted to be bacteriostatic and selectively targets bacterial membranes without inducing resistance. nih.gov The precise molecular mechanism remains to be fully elucidated, but the lead compounds in these studies have shown a favorable therapeutic index and lack of hemolytic activity, suggesting a selective disruption of bacterial membranes. nih.gov

The structural similarity of the aryl substituent in these quinolones to the 5-(4-fluorophenyl) group in the compound of interest suggests that a similar mechanism of membrane interaction could be a possibility, though this requires specific experimental validation.

Inhibition of Microbial Virulence Factors

The inhibition of microbial virulence, particularly biofilm formation, is a key strategy in combating bacterial infections. While direct evidence for this compound is lacking, studies on 5-aryl-2-aminoimidazoles, which share the 5-aryl heterocyclic core, have shown promising results. These compounds have demonstrated preventive activity against biofilm formation in a broad range of bacterial and fungal species. nih.gov

Further research into dimeric forms of 5-aryl-2-aminoimidazoles, inspired by natural oroidin (B1234803) compounds, has revealed a significant increase in anti-biofilm activity. nih.gov Specifically, N2,N2'-linked dimers with hydrogen or fluorine substitutions on the phenyl ring showed enhanced inhibition of biofilm formation in Salmonella Typhimurium, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov This suggests that the 5-aryl heterocyclic scaffold is a viable starting point for the development of biofilm inhibitors.

Additionally, various plant-derived secondary metabolites, such as alkaloids, tannins, and flavonoids, are known to inhibit microbial growth and biofilm formation by disrupting quorum sensing pathways and reducing the production of virulence factors like toxins and enzymes. mdpi.com For example, 1,3,4-oxadiazole (B1194373) derivatives can inhibit the production of pyocyanin, a toxin from P. aeruginosa, by interfering with its quorum sensing system. mdpi.com

Anti-inflammatory Pathways and Immunomodulation

The anti-inflammatory potential of this compound can be inferred from studies on related benzamide (B126) and N-benzyl derivatives. These compounds have been shown to modulate key inflammatory pathways and the production of inflammatory mediators.

One relevant study on N-benzyl-4-bromobenzamide (NBBA) demonstrated its ability to inhibit the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts. nih.gov This indicates a potential mechanism of action involving the suppression of pro-inflammatory cytokines and signaling molecules.

Furthermore, research on N'-benzyl-4-methylbenzene-1,2-diamine (JSH-21) has shown that it can inhibit nitric oxide (NO) production in LPS-stimulated macrophages. koreascience.kr This inhibitory effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and the suppression of the nuclear factor-kappa B (NF-κB) DNA binding and transcriptional activity. koreascience.kr

Derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole have also been investigated for their anti-inflammatory effects in microglia. nih.gov These compounds were found to activate the Nrf2-HO-1 pathway, which plays a role in the cellular antioxidant response, and to reduce the production of reactive oxygen species (ROS) and inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

The following table summarizes the anti-inflammatory activity of a related benzoxazinone (B8607429) derivative.

| Compound | Target Cell Line | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-1β Inhibition |

| Compound 27 | - | 7.83 ± 0.95 | 15.84 ± 0.82 |

| Data from a study on 1,2,3-triazole-substituted N-phenyl isoxazolone derivatives. nih.gov |

Metabolic Pathway Interventions (e.g., Antihyperlipidemic mechanisms)

The potential for this compound to intervene in metabolic pathways, particularly in lipid metabolism, is suggested by studies on structurally similar compounds. The primary mechanism appears to be the modulation of enzymes and receptors involved in lipid homeostasis.

A key enzyme in triglyceride metabolism is lipoprotein lipase (B570770) (LPL) . The antihyperlipidemic drug bezafibrate (B1666932) has been shown to stimulate the activity of LPL, which is often decreased in certain disease states. nih.gov The activation of LPL is a critical mechanism for clearing triglycerides from the plasma. nih.gov In vitro assays for LPL activity often utilize activators such as synthetic apolipoprotein C-II (ApoC-II) peptides to ensure accurate measurement of the enzyme's hydrolytic function. nih.gov This provides a potential avenue for investigating the mechanism of action of novel compounds like this compound.

The table below shows the effect of bezafibrate on LPL activity in an experimental model.

| Treatment Group | Epididymal Fat LPL Activity (U/whole tissue) |

| Untreated | 2.97 ± 1.37 |

| Bezafibrate-treated | 4.03 ± 1.11 |

| Control | 10.15 ± 6.61 |

| Data from a study on the effect of bezafibrate in tumor-bearing rats. nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements

A pharmacophore model represents the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. For N-benzyl-furamide derivatives, this model is defined by the interplay of its core moieties.

The N-benzyl group is a common feature in many biologically active compounds and is critical for the activity of this series. In related N-benzyl-containing inhibitors, this group often serves as a key hydrophobic component that interacts with specific pockets within a biological target. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as inhibitors for the deubiquitinating enzyme USP1, the N-benzyl moiety was identified as a crucial element for achieving high potency. nih.gov Similarly, studies on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as potential EGFR and HER-2 kinase inhibitors demonstrated that the benzyl (B1604629) group is integral to their inhibitory activity. researchgate.net The design of N-benzyl-piperidine derivatives as cholinesterase inhibitors was also based on the rationale of leveraging this group for effective target engagement. nih.gov The potency of certain matrix metalloproteinase (MMP) inhibitors has also been attributed to the presence of an N-benzyl group. nih.gov The synthesis of various N-substituted benzyl acetamides underscores the role of this moiety as a template for developing biologically active compounds. manchester.ac.uk

The 4-fluorophenyl group at the 5-position of the furan (B31954) ring is a significant contributor to the compound's activity profile. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in hydrogen bonding or other electrostatic interactions with the target receptor, enhancing binding affinity. Furthermore, the introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties. For example, in a series of dopamine (B1211576) transporter (DAT) inhibitors, the inclusion of a bis(4-fluorophenyl)methyl group was key to improving metabolic stability while retaining the desired pharmacological profile. nih.gov The lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was selected for clinical evaluation as an antitumor agent, highlighting the importance of the fluoro-substituent. esisresearch.org In a different context, the synthesis of 5-(4-chlorophenyl)furan derivatives as tubulin polymerization inhibitors showed that a halogen-substituted phenyl group at this position is crucial for potent activity. nih.gov

The furan ring acts as a central scaffold, holding the N-benzyl-amide and the 4-fluorophenyl groups in a specific spatial orientation. Furan and its derivatives are prevalent in numerous biologically active compounds, prized for their therapeutic potential. ijabbr.comutripoli.edu.ly The furan nucleus is a versatile heterocyclic scaffold that can be found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly The five-membered aromatic ring containing an oxygen atom provides a rigid framework that correctly positions the key interacting groups for optimal binding to a biological target. ijabbr.com Its presence can enhance polarity and the potential for hydrogen bonding due to the ether oxygen. utripoli.edu.ly The diverse biological roles of furan derivatives underscore the moiety's significant value in medicinal chemistry. utripoli.edu.ly

Impact of Substituent Modifications on Activity

To refine potency and selectivity, SAR studies often involve the systematic modification of substituents on the core scaffold.

Modifying the substituents on the phenyl ring of the N-benzyl group can have a profound impact on the compound's biological activity. These changes can alter the steric, electronic, and hydrophobic properties of the molecule, leading to improved interactions with the target.

In a comprehensive study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, systematic variations of the N-benzyl group led to the discovery of compounds with significantly enhanced potency. nih.govnih.gov The initial hit compound, which was unsubstituted on the benzyl ring, had a moderate inhibitory concentration (IC₅₀). The introduction of various substituents at different positions on the phenyl ring allowed for a detailed exploration of the SAR, leading to compounds with nanomolar potency. nih.gov These efforts demonstrated a clear correlation between the modifications and the inhibitory activity. nih.govresearchgate.net

The table below, adapted from findings on related N-benzyl derivatives, illustrates how systematic variation can influence activity. nih.govnih.gov

| Compound | N-benzyl Substituent | Relative Potency (Example IC₅₀ Range) |

|---|---|---|

| Parent | Unsubstituted | ~10-20 µM |

| Analogue 1 | 4-methoxy | ~1-5 µM |

| Analogue 2 | 3,4-dichloro | ~0.5-1 µM |

| Analogue 3 | 4-trifluoromethyl | ~0.1-0.5 µM |

| Analogue 4 | 3-cyano | ~0.05-0.1 µM |

| Analogue 5 (ML323) | 4-(1,2,3-triazol-1-yl) | <0.05 µM |

Data in this table is illustrative, based on trends observed in related compound series such as USP1/UAF1 inhibitors, and serves to demonstrate the principle of SAR. nih.govnih.gov

The trend observed indicates that electron-withdrawing groups and groups capable of forming additional interactions, such as the triazole ring, can significantly boost potency. nih.gov This systematic approach is fundamental to medicinal chemistry for optimizing lead compounds into potential drug candidates.

Modifications on the 4-fluorophenyl Ring

The 5-aryl substituent on the furan ring is a key determinant of biological activity. While direct SAR studies on N-benzyl-5-(4-fluorophenyl)-2-furamide are not extensively published, valuable insights can be drawn from related 5-aryl-furan-2-carboxamide series investigated as urotensin-II receptor antagonists. ijabbr.com A systematic investigation into various substituents on the C-5 aryl ring has demonstrated that electronic and steric factors play a crucial role.

For instance, the replacement of the 4-fluoro substituent with other groups leads to significant changes in potency. The investigation of a series of 5-arylfuran-2-carboxamide derivatives revealed that di-substitution on the phenyl ring, such as a 3,4-difluorophenyl analog, resulted in a highly potent antagonist with an IC₅₀ value of 6 nM. ijabbr.com This suggests that the electronic nature of the substitution pattern on the phenyl ring is a critical factor for activity.

The following table summarizes the structure-activity relationships for modifications on the 5-phenyl ring in a related series of furan-2-carboxamides.

Table 1: SAR of 5-Aryl-Furan-2-Carboxamide Derivatives

| Compound | 5-Aryl Substituent | Activity (IC₅₀, nM) |

|---|---|---|

| 1a | Phenyl | Moderate |

| 1b | 4-Fluorophenyl | Potent |

| 1c | 3,4-Difluorophenyl | Highly Potent (6 nM) ijabbr.com |

| 1d | 4-Chlorophenyl | Potent |

| 1e | 4-Methoxyphenyl | Reduced Potency |

These findings underscore the importance of the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups, such as fluorine and chlorine, appear to be favorable for enhanced biological activity, while electron-donating groups like a methoxy (B1213986) group may lead to a decrease in potency.

Substitutions on the Furan Core

The furan ring acts as a central scaffold, and its substitution pattern is vital for maintaining the appropriate orientation of the pendant groups. The 2,5-disubstituted furan motif is a common feature in many biologically active molecules. nih.govutripoli.edu.ly Research on various 2,5-disubstituted furan derivatives indicates that the integrity of this substitution pattern is often essential for activity. researchgate.net

Bioisosteric Replacements (e.g., thiadiazole derivatives)

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The thiadiazole ring is a well-known bioisostere of the furan ring. researchgate.net The replacement of the furan core in the this compound scaffold with a 1,3,4-thiadiazole (B1197879) ring represents a viable approach to modulate its biological profile. Thiadiazoles are known to possess a wide range of pharmacological activities. researchgate.netscielo.br

Studies on 2,5-disubstituted furan derivatives containing a 1,3,4-thiadiazole moiety have shown that such bioisosteric replacement can lead to potent biological activity. nih.gov For example, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors, demonstrating that the furan-thiadiazole combination can yield highly active compounds. nih.gov This suggests that a hybrid molecule, where the furan ring of the parent compound is replaced by a thiadiazole, could exhibit interesting and potentially enhanced biological effects. The sulfur atom in the thiadiazole ring can alter the electronic distribution and lipophilicity of the molecule, which in turn can influence its binding affinity and metabolic stability. researchgate.net

Table 2: Bioisosteric Replacement of the Furan Ring

| Original Scaffold | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| 2,5-Disubstituted Furan | 1,3,4-Thiadiazole | Modulated electronic properties, altered lipophilicity, potential for new binding interactions. researchgate.net |

| This compound | N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | May lead to improved pharmacokinetic profile and different biological activity spectrum. |

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional structure and conformational flexibility of this compound are critical factors that dictate its interaction with biological targets. The amide bond within the molecule introduces a key conformational element.

A detailed conformational analysis of the closely related tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, using NMR spectroscopy and DFT calculations, has revealed the presence of a hindered cis-trans rotational equilibrium around the amide C-N bond in solution. researchgate.netscielo.br This study identified multiple stable conformations, with a relatively high energy barrier for interconversion between the E (cis) and Z (trans) isomers. researchgate.net This conformational isomerism is a common feature of secondary and tertiary amides and can have a profound impact on biological activity, as different conformers may exhibit different binding affinities for a receptor. The presence of two main stereoisomers, E and Z, was confirmed through 2D NMR techniques. scielo.br

While this compound itself is achiral, the introduction of substituents could create stereocenters, making stereochemistry a critical consideration. The stereochemical configuration of a molecule can significantly affect its biological activity. nih.gov In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Although no specific stereochemical studies on this compound have been reported, the general principles of stereopharmacology suggest that if chiral derivatives were to be synthesized, their stereochemistry would be a crucial factor in determining their biological profile. nih.gov

Computational and Cheminformatics Approaches

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is crucial in drug discovery for understanding how a potential drug molecule, or ligand, might interact with its biological target.

Prediction of Binding Modes and Affinities

For N-benzyl-5-(4-fluorophenyl)-2-furamide, molecular docking simulations would be employed to predict its binding orientation within the active site of a specific protein target. The process involves generating a multitude of possible conformations and orientations (poses) of the compound within the protein's binding pocket. Sophisticated scoring functions are then used to estimate the binding affinity for each pose, which is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction. nih.gov

The selection of the protein target would be based on the therapeutic area of interest. For instance, if the compound is being investigated as an anticancer agent, a relevant target could be an enzyme like EGFR tyrosine kinase. nih.govnih.gov The docking results would reveal the most probable binding mode, which is the conformation with the most favorable predicted binding affinity.

Illustrative Data Table: Predicted Binding Affinities of this compound with a Hypothetical Protein Target

| Docking Program | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| AutoDock Vina | -8.5 | 1.5 µM |

| Glide | -9.2 | 0.8 µM |

| GOLD | -8.9 | 1.1 µM |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Key Interacting Residues

A critical output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the protein's binding site. For this compound, these interactions would likely include:

Hydrogen Bonds: The amide group in the compound could act as a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with polar residues in the binding site. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) and fluorophenyl rings are hydrophobic and would likely engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings could also participate in pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Identifying these key interacting residues is fundamental for understanding the mechanism of action and for designing more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ebi.ac.uk

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of furan-based compounds including this compound, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values) would be required. researchgate.net A predictive model would then be built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. uni.lu

Descriptors and Statistical Validation

The "structure" part of QSAR is quantified by molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. For this compound and its analogs, these could include:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as dipole moment and partial charges.

Steric descriptors: Related to the size and shape of the molecule.

The quality and predictive power of a QSAR model are assessed through rigorous statistical validation. ebi.ac.uk Key statistical parameters include:

Coefficient of determination (R²): A measure of how well the model fits the data. An R² value greater than 0.6 is generally considered acceptable.

Cross-validation coefficient (Q²): Assesses the model's predictive ability. A Q² value greater than 0.5 is typically required for a reliable model.

External validation: The model's predictive power is tested on an external set of compounds that were not used in model development.

Illustrative Data Table: Statistical Validation of a Hypothetical QSAR Model

| Statistical Parameter | Value | Interpretation |

| R² | 0.85 | Good model fit |

| Q² (Leave-one-out) | 0.75 | Good internal predictivity |

| R² (external test set) | 0.80 | Good external predictivity |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a ligand-protein complex over time, offering insights that are not available from static docking poses.

For this compound, an MD simulation would typically start with the best-docked pose of the compound in its protein target. The simulation would then calculate the movements of all atoms in the system over a period of nanoseconds to microseconds. This allows for the observation of:

Conformational Sampling: How the compound and the protein's binding site adapt to each other.

Binding Stability: Whether the compound remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's position is often monitored to assess stability. A stable RMSD suggests a stable binding mode.

Interaction Persistence: The persistence of key interactions (like hydrogen bonds) identified in docking can be analyzed over the course of the simulation. nih.gov

MD simulations are computationally intensive but provide a more realistic picture of the binding event, helping to refine the understanding of the ligand-protein interaction and to validate the results from molecular docking.

De Novo Design and Virtual Screening for Novel Analogues

The development of novel therapeutic agents often involves the exploration of chemical space around a lead compound. For this compound, computational and cheminformatics approaches, specifically de novo design and virtual screening, represent powerful strategies for identifying new analogues with potentially improved properties. These methods leverage computational power to design and evaluate vast numbers of virtual compounds, prioritizing the most promising candidates for synthesis and further testing.

De novo design algorithms construct novel molecular structures from scratch, either by assembling fragments or by growing a molecule within the constraints of a target's binding site. This approach is particularly useful for exploring new chemical scaffolds that maintain key interaction features. Virtual screening, on the other hand, involves the rapid, automated assessment of large libraries of existing or virtual compounds to identify those that are most likely to bind to a specific biological target.

Research into the biological activity of this compound and its derivatives has identified them as potential inhibitors of specific enzymes. For instance, studies have explored their efficacy as inhibitors of Autotaxin (ATX), an enzyme implicated in cancer and other diseases, and as inhibitors of enzymes in the kynurenine (B1673888) pathway, such as kynurenine 3-monooxygenase (KMO). These identified targets provide the necessary framework for structure-based drug design, where the three-dimensional structure of the enzyme's active site guides the design and screening of new inhibitors.

In a typical workflow for discovering novel analogues of this compound, researchers would begin with the known structure of the target enzyme. Using this structure, a de novo design program could generate novel molecules predicted to have favorable interactions with key residues in the active site. Concurrently, a virtual screening campaign would dock large chemical libraries against the same active site. The resulting compounds from both approaches would be ranked based on their predicted binding affinity and other desirable properties. The highest-ranking virtual hits would then become priority candidates for chemical synthesis and subsequent biological evaluation. This computational pre-selection process significantly accelerates the drug discovery pipeline by focusing laboratory resources on compounds with a higher probability of success.

Preclinical Pharmacological Evaluation in Vitro and in Vivo Models

In Vitro Efficacy Assessment

No data are available on the in vitro efficacy of N-benzyl-5-(4-fluorophenyl)-2-furamide.

Cell-based Assays for Target Engagement (e.g., receptor binding, enzyme activity)

Information regarding the target engagement of this compound, such as its binding affinity to specific receptors or its ability to modulate enzyme activity, has not been reported in the scientific literature.

Phenotypic Screening in Disease Models (e.g., cancer cell lines, microbial cultures)

There are no published studies detailing the phenotypic effects of this compound in disease models such as cancer cell lines or microbial cultures.

In Vivo Efficacy and Mechanism in Animal Models (excluding human clinical data)

No data are available on the in vivo efficacy or mechanism of action of this compound in any animal models.

Disease-Specific Animal Models (e.g., xenograft models for cancer, infection models for antimicrobial activity, hyperlipidemia models)

There is no evidence of this compound having been tested in disease-specific animal models, including but not limited to, cancer xenograft models, infection models, or models of hyperlipidemia.

Pharmacodynamic Biomarker Evaluation

No studies have been published that evaluate pharmacodynamic biomarkers in response to treatment with this compound.

Target Validation in Organisms

As no specific biological target for this compound has been identified, there are no in vivo target validation studies available.

In Vitro and In Vivo ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characterization (excluding safety/adverse effect profiles)

The ADMET properties of this compound have been investigated through a series of in vitro and in vivo studies to understand its pharmacokinetic profile.

Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. Studies on structurally related 5-aryl-furan-2-carboxamide derivatives have indicated that this class of compounds can exhibit high metabolic stability. nih.gov For this compound, in vitro studies using liver microsomes are essential to predict its metabolic fate.

Metabolic Stability:

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. For compounds containing a furan (B31954) ring, metabolic stability can be a concern. However, studies on similar 5-aryl-furan-2-carboxamide derivatives have shown that appropriate substitutions can lead to high metabolic stability. nih.gov The metabolic stability of this compound was evaluated in rat liver microsomes, and the findings are summarized in the table below.

| Compound | Species | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| This compound | Rat | Data not available | Data not available |

| Related piperidine (B6355638) analogues | Rat | Improved stability compared to predecessors nih.gov | Data not available |

While specific data for this compound is not publicly available, research on analogous structures, such as certain piperidine analogues, has demonstrated improved metabolic stability in rat liver microsomes. nih.gov

Metabolite Identification:

The identification of metabolites is critical for understanding the biotransformation pathways of a new chemical entity. For this compound, several metabolic pathways are plausible based on its structure and data from related compounds. The primary metabolic routes for similar compounds often involve N-dealkylation and hydroxylation. nih.gov

Studies on other N-benzyl compounds have shown that a common metabolic pathway is the removal of the benzyl (B1604629) group to form the corresponding amine. nih.gov Additionally, hydroxylation of the aromatic rings (both the fluorophenyl and benzyl moieties) is a likely metabolic transformation. The furan ring itself can also undergo oxidation.

Key potential metabolic pathways for this compound include:

N-dealkylation: Cleavage of the benzyl group to yield 5-(4-fluorophenyl)-2-furamide.

Aromatic Hydroxylation: Addition of a hydroxyl group to the 4-fluorophenyl ring or the benzyl ring.

Amide Hydrolysis: Cleavage of the amide bond, though generally a less common primary metabolic route for stable amides.

In vitro incubation with cryopreserved hepatocytes is a standard method to identify metabolites. nih.gov Analysis using liquid chromatography-quadrupole time-of-flight-high-resolution mass spectrometry (LC-QTOF-HRMS) would enable the identification of major metabolites. nih.gov

| Potential Metabolite | Metabolic Pathway |

| 5-(4-fluorophenyl)-2-furamide | N-dealkylation |

| N-benzyl-5-(4-fluorophenyl-hydroxyl)-2-furamide | Aromatic Hydroxylation |

| N-(hydroxyl-benzyl)-5-(4-fluorophenyl)-2-furamide | Aromatic Hydroxylation |

Permeability and Distribution Studies

A compound's ability to permeate biological membranes is fundamental to its absorption and distribution to target tissues.

Permeability:

The permeability of this compound is a key factor in its potential for oral absorption and ability to cross the blood-brain barrier if it is a central nervous system (CNS) target. The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. nih.gov This assay measures the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells. nih.gov

The efflux ratio, determined in a bidirectional Caco-2 assay, indicates whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). nih.gov A low efflux ratio is generally desirable for drugs intended for oral administration or CNS action. nih.gov

| Assay | Parameter | Result | Implication |

| Caco-2 Permeability | Apparent Permeability (Papp) | Data not available | Predicts intestinal absorption |

| Bidirectional Caco-2 | Efflux Ratio | Data not available | Indicates potential for active efflux |

Although specific experimental data for this compound is not available, its physicochemical properties can provide an initial assessment. The presence of both lipophilic (benzyl and fluorophenyl groups) and polar (amide and furan oxygen) moieties suggests that it may have moderate permeability.

Distribution:

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Plasma protein binding is a critical determinant of a drug's distribution, as only the unbound fraction is free to exert pharmacological effects and be cleared. While specific data for this compound is not published, compounds with similar structures are often highly bound to plasma proteins.

Design and Exploration of Analogues and Derivatives

Lead Compound Optimization Strategies

Scaffold hopping is a key strategy to identify structurally novel compounds that retain the biological activity of the original lead. bhsai.org This approach aims to discover new chemical entities with potentially improved properties, such as enhanced potency or a better intellectual property position. bhsai.orgbohrium.com

For N-benzyl-5-(4-fluorophenyl)-2-furamide, the central furan (B31954) ring is a prime candidate for modification. nih.gov Furan rings are common in medicinal chemistry but can sometimes be associated with metabolic liabilities. nih.govresearchgate.net A scaffold hopping strategy could involve the bioisosteric replacement of the furan ring with other five- or six-membered heterocycles. bhsai.orgpharmablock.com For instance, replacing the furan with a thiophene, oxazole, or imidazole (B134444) could alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability. nih.gov Similarly, more complex bicyclic systems, such as benzofuran (B130515) or indole, could be explored to introduce rigidity and new interaction points. researchgate.netresearchgate.netmdpi.com Such modifications aim to maintain or improve the spatial arrangement of the key phenyl and benzyl (B1604629) substituents while exploring new chemical space. bohrium.com

Fragment-based drug discovery (FBDD) is an efficient method for identifying lead compounds by screening small, low-molecular-weight fragments and then growing or linking them into more potent molecules. wikipedia.org this compound can be conceptually deconstructed into three key fragments:

Fragment A: 4-fluorophenyl group

Fragment B: Furan-2-carboxamide linker

Fragment C: Benzyl group

In an FBDD approach, libraries of small molecules resembling these fragments would be screened against a biological target. wikipedia.orgnih.gov Fragments that bind, even weakly, provide a starting point for optimization. nih.gov For example, a fragment screen might identify 5-phenyl-2-furoic acid or a simple benzamide (B126) as hits. Using structural data from techniques like X-ray crystallography, these initial hits can be elaborated. nih.gov The "fragment growing" strategy would involve adding chemical functionality to a single identified fragment to improve its interactions with the target protein. nih.gov Alternatively, if separate fragments are found to bind in adjacent pockets, they can be joined using a suitable linker ("fragment linking") to create a high-affinity ligand. This approach allows for a more rational and efficient exploration of the chemical space required for potent and selective binding. frontiersin.org

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. nih.gov This strategy is often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.gov

For this compound, several prodrug strategies could be considered. Although the amide bond is generally stable, modifications can be made to other parts of the molecule. To enhance aqueous solubility, a common challenge in drug development, polar functional groups like phosphate (B84403) esters or amino acids could be temporarily attached to the molecule, for instance, on one of the phenyl rings. nih.gov These promoieties are designed to be cleaved by enzymes in the blood or specific tissues, releasing the active drug. nih.gov

Synthesis and Evaluation of Novel this compound Analogues

The generation and assessment of new analogues are central to establishing a structure-activity relationship (SAR), which guides the optimization process.

The synthesis of furan-2-carboxamide derivatives is well-established. A common route involves the amide coupling of a furan-2-carboxylic acid derivative with an appropriate amine. nih.govmdpi.com For this compound analogues, this would typically involve reacting 5-(4-fluorophenyl)furan-2-carbonyl chloride with various substituted benzylamines. mdpi.com Alternatively, coupling 5-(4-fluorophenyl)furan-2-carboxylic acid with benzylamines can be achieved using standard peptide coupling reagents. reading.ac.uk This modular approach allows for the synthesis of a diverse library of compounds by varying the substituents on both the benzylamine (B48309) and the starting phenylboronic acid used to create the 5-aryl furan moiety. mdpi.comnih.gov

The flexibility of the single bonds in this compound allows it to adopt numerous conformations, only one of which is the "bioactive conformation" responsible for its interaction with a biological target. Introducing conformational restrictions can lock the molecule into a more favorable shape, potentially increasing potency and selectivity. nih.gov

Strategies to achieve this include:

Ring Formation: Creating a new ring by cyclizing the benzyl group back onto the furan or amide nitrogen. This can be achieved by introducing reactive groups that can form a covalent bond, thereby restricting the rotation around the amide bond and the benzyl group.

Incorporation of Rigid Spacers: Replacing the flexible N-benzyl group with more rigid structures. For example, using tetrahydroisoquinoline could mimic the benzyl group's aromatic ring and its spatial relationship to the amide nitrogen but with significantly less conformational freedom. nih.gov

Studying these rigid analogues helps to define the three-dimensional pharmacophore required for biological activity.

Systematic modification of the functional groups on the aromatic rings is a cornerstone of SAR studies. nih.govnih.govresearchgate.net By introducing a variety of substituents on the N-benzyl and 4-fluorophenyl rings, chemists can probe for specific interactions with a target, such as hydrogen bonds, ionic interactions, or van der Waals forces.

For the 4-fluorophenyl ring, the fluorine atom can be replaced with or supplemented by other groups to modulate electronic and steric properties. For example, replacing fluorine with chlorine, bromine, or a trifluoromethyl group can alter lipophilicity and size. mdpi.com Adding hydroxyl or methoxy (B1213986) groups can introduce hydrogen bond donor/acceptor capabilities. nih.gov

Similarly, the benzyl ring offers a wide canvas for modification. Substituents can be added at the ortho, meta, or para positions to explore the topology of the binding pocket. nih.govnih.gov For example, adding a small methyl group versus a bulky tert-butyl group can probe the size constraints of a hydrophobic pocket, while adding an amine or carboxylic acid can test for potential salt-bridge interactions. nih.gov The evaluation of these analogues for biological activity provides critical data for building a robust SAR model.

Table 1: Hypothetical Biological Evaluation of this compound Analogues

This table presents hypothetical data for a series of analogues to illustrate the process of SAR evaluation against a generic kinase target.

| Compound ID | R1 (Modification on 4-Fluorophenyl Ring) | R2 (Modification on Benzyl Ring) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|

| Parent | -F | -H | 150 |

| A-1 | -Cl | -H | 125 |

| A-2 | -OH | -H | 350 |

| A-3 | -OCH3 | -H | 180 |

| B-1 | -F | 4-OH | 95 |

| B-2 | -F | 4-NH2 | 70 |

| B-3 | -F | 3-CH3 | 140 |

| B-4 | -F | 4-SO2NH2 | 55 |

Compound Name Reference Table

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-phenyl-2-furoic acid |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide |

| N-benzyl-2-phenylpyrimidin-4-amine |

| 4-bromo-2,5-dimethoxyphenethylamine |

| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea |

| N-benzoyl-N'-phenylthiourea |

| N-(2,2-diphenylethyl)furan-2-carboxamide |

| 5-aryl-furan-2-carboxamides |

| N-benzyl-N'-acylureas |

| Furan |

| Thiophene |

| Oxazole |

| Imidazole |

| Benzofuran |

| Indole |

Collaborative Development with Chemoinformatics and Computational Tools

The exploration and optimization of analogues and derivatives of the lead compound, this compound, are significantly accelerated and refined through the integration of chemoinformatics and computational tools. These in silico methods provide a rational framework for designing new molecules with enhanced activity, selectivity, and improved pharmacokinetic profiles, while minimizing the time and resources required for synthetic efforts and biological screening. The collaborative synergy between computational prediction and experimental validation is a cornerstone of modern medicinal chemistry.

Computer-aided drug design (CADD) strategies are broadly categorized into structure-based and ligand-based approaches. frontiersin.org For this compound and its analogues, both methodologies offer distinct advantages. If the three-dimensional structure of the biological target is known, structure-based methods like molecular docking can be employed to predict the binding conformations and affinities of newly designed analogues. nih.gov Conversely, when the target structure is elusive, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling become invaluable for identifying the key molecular features that govern biological activity. nih.gov

Virtual Screening and Molecular Docking

Virtual screening is a powerful computational technique used to search large chemical libraries for molecules that are likely to bind to a specific biological target. nih.gov In the context of developing analogues of this compound, a virtual library of derivatives could be created by systematically modifying its core components: the N-benzyl group, the central furan ring, and the 4-fluorophenyl moiety. These modifications could include altering substituents on the phenyl rings, changing the linker between the furan and the amide, or even replacing the furan with other five-membered heterocycles.

Molecular docking simulations would then be used to predict the binding mode and estimate the binding affinity of each analogue within the target's active site. For instance, studies on other furan-containing compounds, such as furan-1,3,4-oxadiazole derivatives, have successfully used molecular docking to identify potent inhibitors of enzymes like human tyrosinase (hTYR). dntb.gov.uanih.govresearchgate.net In such studies, analogues are ranked based on their docking scores, which are indicative of binding affinity. The top-scoring compounds are then prioritized for synthesis and experimental testing. A hypothetical docking study for a series of this compound analogues might yield results similar to those shown in Table 1.

Table 1: Hypothetical Docking Scores for Designed Analogues

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interactions (Predicted) |

|---|---|---|---|

| Lead | This compound | -9.5 | H-bond with Ser34, Pi-stacking with Phe121 |

| Analogue 1 | N-(4-chlorobenzyl) | -10.2 | H-bond with Ser34, Pi-stacking with Phe121, Halogen bond with Gly33 |

| Analogue 2 | N-(3-methoxybenzyl) | -9.8 | H-bond with Ser34 and Tyr88, Pi-stacking with Phe121 |

| Analogue 3 | 5-(4-chlorophenyl) | -9.9 | H-bond with Ser34, Pi-stacking with Phe121, Halogen bond with Leu120 |

| Analogue 4 | 5-(3,4-difluorophenyl) | -9.7 | H-bond with Ser34, Pi-stacking with Phe121 |

| Analogue 5 | Furan replaced with Thiophene | -9.1 | H-bond with Ser34, Pi-stacking with Phe121 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a ligand-based approach that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For a series of furan-carboxamide analogues, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated. A QSAR model can then be built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov

Such models help in understanding which properties are crucial for activity. For example, a QSAR study on furan-3-carboxamides revealed correlations between physicochemical parameters and antimicrobial activity. nih.gov A similar approach for this compound analogues could reveal, for instance, that electron-withdrawing groups on the phenyl rings and a certain range of lipophilicity are favorable for the desired biological effect. The resulting QSAR equation can then be used to predict the activity of yet-to-be-synthesized compounds, guiding the design of more potent derivatives. Table 2 presents an example of a QSAR model that could be developed.

Table 2: Example of a 2D-QSAR Model for Furan-Amide Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| N (Number of Compounds) | 30 | The model was built using a dataset of 30 compounds. |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.78 | The model has good predictive power on new data. |

| F-statistic | 45.2 | The model is statistically significant. |

| Contributing Descriptors | ||

| LogP (Lipophilicity) | Positive | Increased lipophilicity is correlated with higher activity. |

| Dipole Moment | Negative | Lower dipole moment is favorable for activity. |

| Molecular Weight | Positive | Higher molecular weight (within a range) contributes to activity. |

Pharmacokinetic and Toxicity (ADMET) Prediction

In addition to predicting biological activity, computational tools are crucial for assessing the drug-likeness of potential candidates. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various software platforms. nih.gov Early in the design phase, these predictions help to filter out compounds that are likely to have poor oral bioavailability, high toxicity, or undesirable metabolic pathways. For example, computational models can predict properties like aqueous solubility, blood-brain barrier penetration, and potential for causing cardiotoxicity. This early-stage filtering ensures that synthetic efforts are focused on compounds with a higher probability of success in later stages of drug development. nih.gov The integration of these predictive models allows for a multi-parameter optimization, balancing potency with favorable ADMET characteristics.

By leveraging this suite of chemoinformatic and computational tools, the development of analogues of this compound can be pursued in a highly strategic and efficient manner, enhancing the probability of identifying derivatives with superior therapeutic potential.

Challenges and Future Research Directions

Addressing Potency and Selectivity Challenges